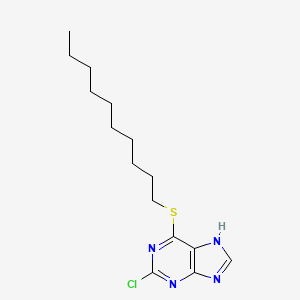
2-chloro-6-decylsulfanyl-7H-purine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-6-decylsulfanyl-7H-purine is a chemical compound with the molecular formula C15H23ClN4S.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-chloropurine with decanethiol under basic conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for 2-chloro-6-decylsulfanyl-7H-purine are not well-documented in the literature. the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-6-decylsulfanyl-7H-purine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfur atom in the decylsulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Various purine derivatives.
Scientific Research Applications
2-chloro-6-decylsulfanyl-7H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Mechanism of Action
The mechanism of action of 2-chloro-6-decylsulfanyl-7H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
6-chloropurine: Another chlorinated purine derivative with similar chemical properties.
2-chloro-6-(ethylsulfanyl)-7H-purine: A compound with a shorter alkyl chain in the sulfanyl group.
Uniqueness
2-chloro-6-decylsulfanyl-7H-purine is unique due to its long decylsulfanyl chain, which can influence its solubility, reactivity, and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
CAS No. |
646509-50-4 |
|---|---|
Molecular Formula |
C15H23ClN4S |
Molecular Weight |
326.9 g/mol |
IUPAC Name |
2-chloro-6-decylsulfanyl-7H-purine |
InChI |
InChI=1S/C15H23ClN4S/c1-2-3-4-5-6-7-8-9-10-21-14-12-13(18-11-17-12)19-15(16)20-14/h11H,2-10H2,1H3,(H,17,18,19,20) |
InChI Key |
KIQIERHHKADUIQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCSC1=NC(=NC2=C1NC=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethanone, 1-[2-hydroxy-3-(hydroxymethyl)-5-methylphenyl]-](/img/structure/B12604621.png)
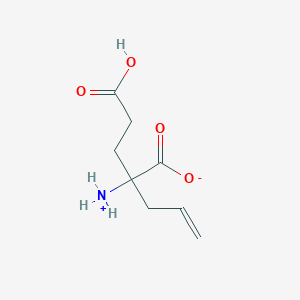
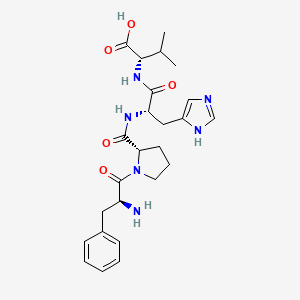
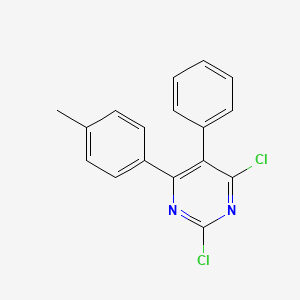
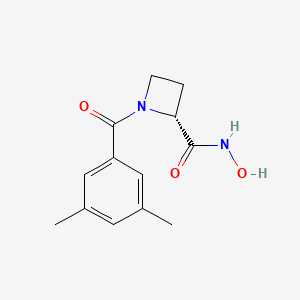
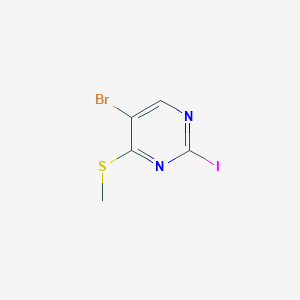
![4-[(3R)-3,7-Dimethylocta-1,6-dien-3-yl]cyclohex-3-en-1-one](/img/structure/B12604674.png)
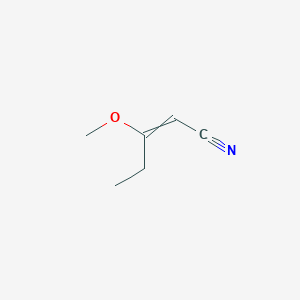
![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)
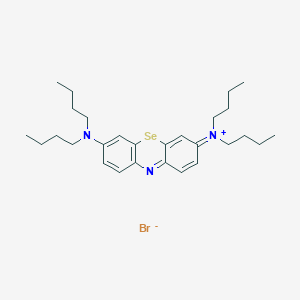
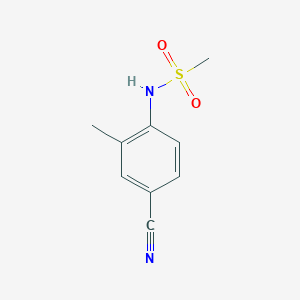
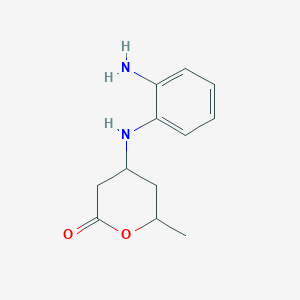
![Propanamide, 2-[4-[(7-chloro-2-quinolinyl)oxy]phenoxy]-N,N-dimethyl-](/img/structure/B12604699.png)
![N-[4-(3-Acetyl-2-methyl-1H-indol-1-yl)phenyl]acetamide](/img/structure/B12604705.png)
